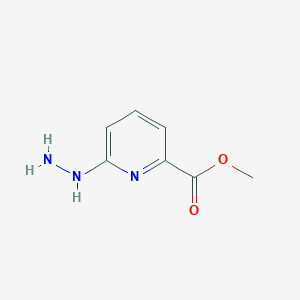

Methyl 6-hydrazineylpicolinate

Description

Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Contemporary Organic Chemistry

Pyridine carboxylic acids and their derivatives are a class of heterocyclic compounds that command significant attention in organic and medicinal chemistry. nih.govresearchgate.net The presence of a nitrogen atom in the aromatic ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. nih.gov These characteristics make pyridine carboxylic acid derivatives highly versatile scaffolds in the design of new therapeutic agents. nih.gov

Their derivatives have been shown to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netontosight.aiontosight.ai Notably, various isomers of pyridine carboxylic acid, such as picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid), form the core of numerous approved drugs for a range of conditions. nih.gov The carboxylic acid group enhances polarity and can coordinate with metal ions, a feature that is particularly useful in the design of enzyme inhibitors. nih.gov The ease of substitution on the pyridine ring allows for the fine-tuning of a compound's activity and selectivity, further cementing the importance of this class of molecules in drug discovery and as building blocks in the synthesis of complex functional materials. nih.gov For instance, picolinic acid derivatives have been investigated for their potential as broad-spectrum antiviral agents and as enzyme inhibitors targeting a variety of enzymes. researchgate.netnih.gov

Overview of Hydrazine (B178648) Chemistry and its Synthetic Utility

Hydrazine (N₂H₄) and its derivatives are highly reactive and versatile reagents in synthetic organic chemistry. clockss.org The presence of two nucleophilic nitrogen atoms and the N-N single bond are key to their utility. Hydrazine is extensively used in the synthesis of a wide variety of heterocyclic compounds, particularly five- and six-membered rings like pyrazoles, pyridazines, and triazines. clockss.orgresearchgate.net These heterocyclic systems are prevalent in many biologically active compounds. clockss.org

The reaction of hydrazine with compounds containing two electrophilic centers is a common and effective method for constructing these rings. For example, the condensation of hydrazines with β-dicarbonyl compounds is a classic and widely used method for the synthesis of pyrazoles. clockss.org Furthermore, hydrazine can act as a potent reducing agent and is a precursor for the formation of hydrazones, which are themselves a significant class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor effects. impactfactor.orgnih.govnih.govresearchgate.net The hydrazone moiety (-NH-N=C<) is a key structural feature in many pharmacologically active molecules. nih.gov This synthetic versatility makes hydrazine and its derivatives indispensable tools for the creation of novel molecular architectures.

Rationale for Investigating Methyl 6-Hydrazineylpicolinate as a Multifunctional Scaffold

The investigation of Methyl 6-hydrazineylpicolinate is founded on the principle of molecular hybridization, which aims to combine the advantageous properties of its constituent parts—the picolinate (B1231196) core and the hydrazine moiety—into a single molecule. This creates a multifunctional scaffold, a molecular framework that can serve as a starting point for the development of a variety of more complex and functionally diverse molecules. nih.govnih.gov

The rationale for studying Methyl 6-hydrazineylpicolinate is multifold:

Synergistic Bioactivity: By covalently linking the picolinate structure, known for its chelating and biological activities, with the hydrazine group, a known pharmacophore and versatile reactive handle, it is hypothesized that new or enhanced biological properties may emerge. nih.govimpactfactor.org

Synthetic Versatility: The hydrazine group in Methyl 6-hydrazineylpicolinate is a reactive nucleophile. This allows for straightforward synthetic modifications, such as the formation of a wide range of hydrazones by reaction with various aldehydes and ketones. nih.gov This provides a facile route to a library of new compounds with potentially diverse biological activities.

Chelating Properties: The picolinate moiety is an effective chelating agent for various metal ions. nih.gov The addition of the hydrazine group, which can also coordinate with metals, may lead to novel ligands with unique coordination properties and potential applications in catalysis or as metal-sequestering agents.

Privileged Scaffold: Both pyridine and hydrazine derivatives can be considered "privileged structures" in medicinal chemistry, as they are frequently found in bioactive compounds. mdpi.com Their combination in Methyl 6-hydrazineylpicolinate creates a novel scaffold that is primed for interaction with biological targets.

The synthesis of Methyl 6-hydrazineylpicolinate is typically achieved through the nucleophilic substitution of the chlorine atom in Methyl 6-chloropicolinate with hydrazine hydrate. This straightforward synthetic accessibility further enhances its appeal as a research target.

Research Objectives and Scope of Academic Inquiry

The academic inquiry into Methyl 6-hydrazineylpicolinate is driven by a set of clear research objectives aimed at exploring its chemical and functional potential. The primary goals include:

Synthesis and Characterization: To develop efficient and scalable synthetic routes to Methyl 6-hydrazineylpicolinate and to thoroughly characterize its structural and physicochemical properties using modern analytical techniques.

Exploration of Reactivity: To investigate the reactivity of the hydrazine moiety, particularly in the formation of hydrazone derivatives. This includes studying the reaction kinetics and the scope of suitable aldehyde and ketone substrates.

Investigation of Biological Activity: To screen Methyl 6-hydrazineylpicolinate and its derivatives for a range of biological activities. Based on the properties of its parent structures, promising areas for investigation include antimicrobial, antiviral, anticancer, and enzyme inhibition activities. nih.govimpactfactor.orgmdpi.com

Structure-Activity Relationship (SAR) Studies: To establish a clear relationship between the chemical structure of the synthesized derivatives and their observed biological activity. This knowledge is crucial for the rational design of more potent and selective compounds. ontosight.ai

Evaluation as a Multifunctional Ligand: To explore the coordination chemistry of Methyl 6-hydrazineylpicolinate and its derivatives with various metal ions, and to assess the potential of the resulting complexes in areas such as catalysis and materials science.

The scope of this research is to establish Methyl 6-hydrazineylpicolinate as a valuable and versatile building block in synthetic and medicinal chemistry, paving the way for the development of new functional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

methyl 6-hydrazinylpyridine-2-carboxylate |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)5-3-2-4-6(9-5)10-8/h2-4H,8H2,1H3,(H,9,10) |

InChI Key |

GPLCHTURHZAAFD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)NN |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6 Hydrazineylpicolinate and Its Precursors

Historical Context of Picolinate (B1231196) Synthesis

The synthesis of picolinate esters, which form the core structure of methyl 6-hydrazineylpicolinate, has a rich history rooted in the broader field of pyridine (B92270) chemistry. The chemistry of pyridine and its derivatives is a complex and significant branch of organic chemistry, notable for the diverse synthetic procedures developed over time. chemistry-chemists.com Early methods for creating picolinate esters often involved the esterification of picolinic acid. For instance, methyl 6-methylnicotinate (B8608588) can be synthesized by refluxing 6-methylnicotinic acid in methanol (B129727) saturated with gaseous hydrogen chloride. prepchem.com Another historical approach involves the oxidation of substituted pyridines. For example, 6-methyl-nicotinic acid esters have been prepared by the oxidation of 2-methyl-5-ethylpyridine. google.com The development of synthetic auxin herbicides based on picolinic acid further spurred research into the synthesis of various picolinate derivatives. nih.gov Over the years, numerous methods have been reported for the formation of picolinates, reflecting the ongoing importance of this class of compounds in various chemical and biological applications. nih.gov

Development of Efficient Synthetic Pathways to Methyl 6-Hydrazineylpicolinate

The efficient synthesis of methyl 6-hydrazineylpicolinate has been a focus of research, leading to the development of several key strategies. These approaches primarily involve the direct introduction of the hydrazine (B178648) group or the transformation of other functional groups on the pyridine ring.

Strategies Involving Direct Hydrazination of Picolinate Esters

A primary and direct method for synthesizing methyl 6-hydrazineylpicolinate involves the nucleophilic substitution of a suitable leaving group on the picolinate ester with hydrazine. This strategy is exemplified by the reaction of a precursor like methyl 6-chloropicolinate with hydrazine hydrate. This reaction directly installs the desired hydrazineyl group at the 6-position of the pyridine ring.

Another approach within this category is the hydrazination of ester analogues to form corresponding hydrazides, which can then be further manipulated. For example, the hydrazination of ester analogues has been used to produce hydrazides as intermediates in the synthesis of more complex heterocyclic systems. nih.gov The reactivity of hydrazines as nucleophiles is a key factor in these transformations. researchgate.net

| Precursor | Reagent | Product | Notes |

| Methyl 6-chloropicolinate | Hydrazine hydrate | Methyl 6-hydrazineylpicolinate | Direct nucleophilic substitution. |

| Ester Analogues | Hydrazine | Corresponding Hydrazides | Intermediate formation for further synthesis. nih.gov |

Functional Group Interconversions on Pyridine Rings

An alternative to direct hydrazination is the conversion of other functional groups on the pyridine ring into a hydrazineyl group. This approach offers flexibility in the choice of starting materials. The transformation of aromatic compounds is a fundamental tool for creating complex molecules, often involving the modification of peripheral functional groups. acs.org

One common strategy involves the reduction of a nitro group. For instance, a 6-nitropicolinate ester could be reduced to a 6-aminopicolinate, which could then potentially be converted to the hydrazine derivative, although this specific multi-step conversion to methyl 6-hydrazineylpicolinate is not explicitly detailed in the provided results. The interconversion of functional groups on the pyridine ring is a well-established area of organic synthesis. ub.edu For example, the modification of a pyridine-alkoxide ligand has been studied, highlighting the potential for interconversions on the pyridine ring. researchgate.net

Another potential pathway could involve the conversion of a halogenated picolinate. The bromine and cyano groups on a pyridine ring, for example, can participate in various chemical interactions, influencing the compound's reactivity and offering opportunities for chemical modification.

| Starting Material Functional Group | Intermediate Functional Group | Target Functional Group | General Transformation |

| Nitro (-NO2) | Amino (-NH2) | Hydrazineyl (-NHNH2) | Reduction followed by diazotization and reduction or other methods. |

| Halogen (-Cl, -Br) | Various | Hydrazineyl (-NHNH2) | Nucleophilic substitution with a protected hydrazine equivalent followed by deprotection. |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, and the synthesis of picolinates is no exception. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One approach involves the use of water as a solvent. A green protocol for the synthesis of certain chromene derivatives was developed using water as a mediator at ambient temperature. researchgate.net The use of biomass-derived solvents is also being explored as a greener alternative to traditional organic solvents like DMF. researchgate.net

Catalysis plays a crucial role in green chemistry. The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), offers advantages like reusability and ease of separation. For instance, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been used for the synthesis of picolinate and picolinic acid derivatives at ambient temperature. rsc.orgnih.gov Another example is the development of a green technique for the synthesis of chromium picolinate using 2-cyanopyridine (B140075) and chromium trichloride, where waste liquid and gas can be reclaimed and the catalyst recycled. researchgate.net The synthesis of chromium picolinate from 2-pyridinecarbonitrile in a closed system also represents a green process with low environmental pollution and high atom utilization. google.com

The optimization of reaction parameters, such as using vacuum to remove water in esterification reactions, can also contribute to a greener process by increasing conversion and reducing reaction times. rsc.org

Comparative Analysis of Synthetic Protocols

When evaluating different synthetic routes to methyl 6-hydrazineylpicolinate, several factors come into consideration, including yield, cost, safety, and environmental impact.

Direct hydrazination of a suitable precursor like methyl 6-chloropicolinate is often the most straightforward and atom-economical route. However, the availability and cost of the starting materials are important considerations.

The choice of synthetic protocol can also be influenced by the desired scale of production. For large-scale manufacturing, process efficiency and the cost of reagents are paramount. researchgate.net The optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and minimizing by-products. researchgate.netresearchgate.netscielo.br

Modern high-throughput experimentation and machine learning are emerging as powerful tools for the rapid optimization of organic synthesis, allowing for the efficient screening of various reaction parameters to identify the optimal conditions. beilstein-journals.org

Ultimately, the "best" synthetic protocol will depend on a balance of these factors, with a growing emphasis on methods that are not only efficient and cost-effective but also adhere to the principles of green chemistry.

Reactivity Profiles and Transformation Pathways

Reactions of the Hydrazineyl Moiety

The hydrazineyl group (-NHNH2) is a potent nucleophile and serves as the primary site for many of the characteristic reactions of Methyl 6-hydrazineylpicolinate.

A hallmark reaction of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. organic-chemistry.orgvanderbilt.eduresearchgate.netmdpi.comscbt.commagritek.com This reaction proceeds through a nucleophilic attack of the terminal nitrogen of the hydrazineyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. vanderbilt.edunptel.ac.in The resulting hydrazones are stable compounds characterized by a C=N double bond. researchgate.net

The reaction is typically catalyzed by either acid or base. vanderbilt.edumagritek.com Acid catalysis enhances the electrophilicity of the carbonyl carbon, while base catalysis increases the nucleophilicity of the hydrazine (B178648). vanderbilt.edumagritek.com The formation of hydrazones is a versatile method for creating new carbon-nitrogen bonds and serves as a gateway to further synthetic modifications. organic-chemistry.org

A series of hydrazones bearing a 6-methyluracil (B20015) unit were synthesized through the direct reaction of 6-methyluracil-5-carboxaldehyde with various carboxylic acid hydrazides or hydrazines. researchgate.net Similarly, new water-soluble ammonium (B1175870) acylhydrazones have been synthesized from the reaction of 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde with Girard's reagents. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Methyl 6-hydrazineylpicolinate | Aldehyde/Ketone | Hydrazone | organic-chemistry.orgvanderbilt.eduresearchgate.netmdpi.comscbt.commagritek.com |

| 6-methyluracil-5-carboxaldehyde | Carboxylic acid hydrazide | Hydrazone | researchgate.net |

| 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde | Girard's reagent | Ammonium acylhydrazone | researchgate.net |

The nucleophilic nature of the hydrazineyl group also allows for acylation and sulfonylation reactions. In acylation, the hydrazine reacts with acylating agents like acyl chlorides or anhydrides to form N-acylhydrazine derivatives. libretexts.orgyoutube.comyoutube.com This reaction involves the substitution of a hydrogen atom on the hydrazineyl group with an acyl group (R-C=O).

Sulfonylation follows a similar pathway, where a sulfonyl group (R-SO2-) is introduced by reacting the hydrazine with a sulfonyl chloride. These reactions are crucial for introducing new functional groups and modifying the electronic and steric properties of the molecule.

The bifunctional nature of Methyl 6-hydrazineylpicolinate makes it a valuable precursor for the synthesis of fused heterocyclic systems. sioc-journal.cnnih.govbeilstein-journals.orgd-nb.infobeilstein-journals.org The hydrazineyl moiety can participate in cyclization reactions, often following an initial condensation with a suitable bifunctional reagent. These intramolecular reactions lead to the formation of stable, fused ring systems which are common scaffolds in medicinal chemistry and materials science. sioc-journal.cn

For instance, the reaction with β-dicarbonyl compounds can lead to the formation of pyrazole-fused pyridines. The initial condensation forms a hydrazone, which then undergoes an intramolecular cyclization and dehydration to yield the fused heterocyclic product. Transition metal-catalyzed cyclizations are also a prominent method for synthesizing fused heterocycles. sioc-journal.cn

Reductive alkylation provides a method for the introduction of alkyl groups onto the hydrazineyl moiety. This one-pot procedure typically involves the reaction of the hydrazine with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.orgnih.govorganic-chemistry.orgrsc.orgkirj.ee Initially, a hydrazone is formed, which is then immediately reduced in situ to the corresponding alkylated hydrazine. organic-chemistry.org This method avoids the isolation of the intermediate hydrazone and offers a direct route to N-alkylated hydrazine derivatives. organic-chemistry.orgorganic-chemistry.org Various reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity.

Reactions of the Picolinate (B1231196) Ester Group

The methyl picolinate portion of the molecule also possesses reactive sites that can be exploited for further chemical transformations.

The methyl ester group of Methyl 6-hydrazineylpicolinate can undergo transesterification. wikipedia.orgpsu.eduresearchgate.netscielo.brrcaap.pt This reaction involves the exchange of the methoxy (B1213986) group (-OCH3) of the ester with another alcohol group (R-OH) under acidic or basic conditions. wikipedia.orgscielo.br The reaction is an equilibrium process, and driving the reaction towards the desired product often involves using a large excess of the new alcohol or removing the methanol (B129727) as it is formed. scielo.br This process is valuable for modifying the ester functionality to introduce different alkyl or aryl groups, thereby altering the solubility and other physicochemical properties of the molecule.

| Reaction Type | Reactants | Conditions | Product | Reference |

| Transesterification | Methyl 6-hydrazineylpicolinate, Alcohol (R-OH) | Acid or Base Catalyst | 6-hydrazineylpicolinate ester (R-O-) | wikipedia.orgscielo.br |

Applications As Versatile Synthetic Intermediates and Building Blocks

Precursor in the Construction of Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of the hydrazine (B178648) and pyridine (B92270) functionalities makes Methyl 6-hydrazineylpicolinate an ideal precursor for synthesizing fused heterocyclic compounds. nih.gov Nitrogen-based heterocycles are of immense interest due to their widespread presence in biologically active molecules, including vitamins, antibiotics, and pharmaceuticals. nih.govresearchgate.net

The structure of Methyl 6-hydrazineylpicolinate is well-suited for the construction of annulated pyridine systems, where a new ring is fused to the initial pyridine core. The hydrazine group can react with various bifunctional reagents to form new heterocyclic rings. For instance, reaction with β-ketoesters or malonic acid derivatives can lead to the formation of pyrazolo[3,4-b]pyridine scaffolds. nih.gov Similarly, condensation with appropriate precursors can yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov

Methods for constructing such fused systems are diverse and can include intramolecular cyclizations. researchgate.net For example, after acylating the hydrazine moiety with a suitable partner, an intramolecular C-H arylation reaction, often catalyzed by palladium, can be employed to form a new ring fused to the pyridine. researchgate.net Another classical approach is the Kröhnke pyridine synthesis, which, although typically used for forming pyridines, has variations that can be adapted for fusing rings onto existing pyridine structures. wikipedia.org The presence of the ester group on the picolinate (B1231196) backbone offers an additional site for modification or to influence the regioselectivity of these cyclization reactions.

Table 1: Examples of Pyridine-Fused Systems Derived from Hydrazine Precursors

| Precursor Type | Reagent | Fused Heterocyclic System | Reference |

|---|---|---|---|

| 6-Hydrazinylpyridine | β-Ketoester | Pyrazolo[3,4-b]pyridine | nih.gov |

| 6-Aminopyridine | Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine | nih.gov |

| 6-Hydrazinylpyridine | Carbon disulfide | 1,2,4-Triazolo[3,4-a]pyridine | nih.gov |

One of the most direct and widely utilized transformations of Methyl 6-hydrazineylpicolinate is its reaction with aldehydes and ketones to form stable hydrazone derivatives. researchgate.netminarjournal.com This condensation reaction typically proceeds under mild conditions, often with acid catalysis, and results in the formation of a C=N bond. researchgate.net The resulting hydrazones are not merely stable products but are themselves versatile intermediates. mdpi.com

The moiety R1R2C=N-NH- is a recognized pharmacophore, and as a result, hydrazones derived from heterocyclic precursors are of significant interest in drug discovery for their potential biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. mdpi.comresearchgate.netbibliotekanauki.pl The synthesis of hydrazones from Methyl 6-hydrazineylpicolinate allows for the introduction of a wide variety of substituents (R¹ and R²) depending on the carbonyl compound used, creating a library of diverse molecules for screening and further synthetic elaboration. minarjournal.com

Table 2: Synthesis of Hydrazone Derivatives from Methyl 6-hydrazineylpicolinate

| Methyl 6-hydrazineylpicolinate | Reactant (Aldehyde/Ketone) | Resulting Hydrazone Derivative |

|---|---|---|

| Benzaldehyde | Methyl 6-(2-benzylidenehydrazineyl)picolinate | |

| Acetone | Methyl 6-(2-isopropylidenehydrazineyl)picolinate | |

| Cyclohexanone | Methyl 6-(2-cyclohexylidenehydrazineyl)picolinate |

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.govresearchgate.net Methyl 6-hydrazineylpicolinate is an excellent candidate for participation in MCRs due to its possession of multiple, distinct reactive sites.

The hydrazine group can react as a dinucleophile, for instance, with two carbonyl-containing compounds or in a condensation followed by a cyclization. The pyridine nitrogen can act as a basic site or participate in cycloaddition reactions. The ester group can also be involved, for example, in Dieckmann-type cyclizations after being transformed. A hypothetical MCR could involve the reaction of Methyl 6-hydrazineylpicolinate with an aldehyde and an isocyanide (a Ugi-type reaction) or with a β-ketoester and an aldehyde (a Biginelli-type reaction), leading to complex heterocyclic scaffolds in a single step. scielo.br The ability to construct intricate molecular architectures rapidly makes this approach highly attractive for generating libraries of diverse compounds for drug discovery. nih.gov

Potential as Ligands or Ligand Precursors in Coordination Chemistry and Catalysis

The field of coordination chemistry explores the formation of complexes between a central metal ion and surrounding molecules known as ligands. libretexts.orgyoutube.com The pyridine and hydrazine groups of Methyl 6-hydrazineylpicolinate contain nitrogen atoms with lone pairs of electrons, making the molecule an excellent candidate to act as a ligand for a wide range of metal ions. nih.govrsc.org

Methyl 6-hydrazineylpicolinate can be classified as a polydentate ligand, meaning it can bind to a metal ion through more than one donor atom. youtube.com Specifically, it can act as a bidentate N,N-chelating agent, coordinating to a metal center via the pyridine nitrogen and one of the hydrazine nitrogens. This chelation forms a stable five-membered ring, a favored conformation in coordination chemistry. nih.gov

Furthermore, depending on the reaction conditions and the nature of the metal ion, the carbonyl oxygen of the methyl ester group could also participate in coordination. This would make the molecule a tridentate N,N,O-ligand, forming two fused chelate rings (one five-membered and one six-membered), which can lead to highly stable metal complexes. nih.gov The design of such complexes is guided by principles like achieving a stable electron configuration for the metal, optimizing the geometry of the coordination sphere (e.g., octahedral or square planar), and matching the size of the metal ion to the "bite angle" of the ligand. nih.govnih.gov The electronic properties of the pyridine ring can also be tuned to modulate the redox potential and reactivity of the coordinated metal center. nih.gov

Metal complexes derived from pyridine- and hydrazine-based ligands are known to be effective catalysts for a variety of organic transformations. nih.govnih.gov Consequently, complexes of Methyl 6-hydrazineylpicolinate are promising candidates for evaluation in model catalytic reactions. The ligand's structure can stabilize metal centers in various oxidation states, which is crucial for many catalytic cycles. nih.gov

These complexes could be tested in reactions such as:

Cross-coupling reactions: (e.g., Suzuki, Heck, Sonogashira) where palladium complexes are commonly used to form new carbon-carbon bonds. The ligand would stabilize the palladium catalyst, potentially enhancing its activity and longevity.

Oxidation reactions: Manganese, iron, or ruthenium complexes could be evaluated for the catalytic oxidation of alcohols or alkenes.

Hydrogenation reactions: Cobalt or rhodium complexes could be screened for their ability to catalyze the hydrogenation of unsaturated bonds. nih.gov

The modular nature of the ligand, particularly through the synthesis of its hydrazone derivatives (as discussed in 4.1.2), allows for systematic tuning of the steric and electronic environment around the metal center. This fine-tuning is a key strategy for optimizing catalytic activity and selectivity for a desired transformation. rsc.orgrsc.org

Table 3: Potential Catalytic Applications for Metal Complexes of Methyl 6-hydrazineylpicolinate

| Catalytic Transformation | Potential Metal Center | Role of the Ligand | Reference |

|---|---|---|---|

| Suzuki Cross-Coupling | Palladium (Pd) | Stabilize Pd(0) and Pd(II) intermediates, influence reductive elimination. | nih.gov |

| Alkene Hydrogenation | Cobalt (Co), Rhodium (Rh) | Stabilize low-valent metal hydrides, influence substrate binding. | nih.gov |

| Friedel-Crafts Alkylation | Iron (Fe) | Act as a Lewis acid catalyst, stabilizing the iron cation. | nih.gov |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Methyl 6-hydrazineylpicolinate |

| Pyrazolo[3,4-b]pyridine |

| Pyrido[2,3-d]pyrimidine |

| 1,2,4-Triazolo[3,4-a]pyridine |

| N-Aryl-2-quinolinecarboxyamide |

| Benzaldehyde |

| Methyl 6-(2-benzylidenehydrazineyl)picolinate |

| Acetone |

| Methyl 6-(2-isopropylidenehydrazineyl)picolinate |

| Cyclohexanone |

| Methyl 6-(2-cyclohexylidenehydrazineyl)picolinate |

| 4-Nitrobenzaldehyde |

| Methyl 6-(2-(4-nitrobenzylidene)hydrazineyl)picolinate |

| Isocyanide |

| Palladium |

| Manganese |

| Iron |

| Ruthenium |

| Cobalt |

Advanced Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of Methyl 6-hydrazineylpicolinate. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for a complete structural assignment.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and integration of the signals reveal the number and connectivity of protons in the molecule. For instance, the protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum, with their specific shifts influenced by the positions of the ester and hydrazineyl substituents. The methyl protons of the ester group exhibit a characteristic singlet, while the protons of the hydrazineyl group can show distinct signals depending on their chemical environment and exchange rates.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon are all diagnostic of their respective environments. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of adjacent protons within the pyridine ring. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous C-H assignments. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments can identify longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the placement of the ester and hydrazineyl groups on the pyridine ring. The complexity of the spectra can be influenced by factors such as solvent and concentration. uni-muenchen.de For larger molecules, specialized techniques and isotopic labeling may be employed to resolve overlapping signals and facilitate assignment. nih.govfrontiersin.orgnih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of Methyl 6-hydrazineylpicolinate, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, providing the exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the molecular formula.

The fragmentation of the molecular ion upon ionization provides a unique fingerprint that aids in structural elucidation. chemguide.co.uk Common fragmentation pathways for a molecule like Methyl 6-hydrazineylpicolinate would likely involve cleavages at the ester and hydrazineyl functional groups. libretexts.org For example, the loss of the methoxy (B1213986) group (-OCH₃) from the ester or the loss of the entire ester group (-COOCH₃) are plausible fragmentation events. libretexts.orgmsu.edu Similarly, cleavage of the N-N bond in the hydrazineyl group or loss of the entire hydrazineyl moiety (-NHNH₂) could occur. The fragmentation patterns are often predictable based on the stability of the resulting fragment ions. whitman.edu The presence of a pyridine ring would likely lead to characteristic fragments arising from ring cleavage or rearrangement. nih.gov The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the piecing together of the molecular structure and confirmation of the connectivity of the different functional groups. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are instrumental in identifying the functional groups present in Methyl 6-hydrazineylpicolinate. ksu.edu.sa

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. mt.com Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint. In the IR spectrum of Methyl 6-hydrazineylpicolinate, one would expect to observe:

N-H stretching vibrations from the hydrazineyl group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic pyridine ring and the methyl group, usually found in the 2800-3100 cm⁻¹ region.

A strong C=O stretching vibration from the ester group, which is a prominent band typically located around 1700-1730 cm⁻¹.

C=C and C=N stretching vibrations from the pyridine ring, appearing in the 1400-1600 cm⁻¹ region.

C-O stretching vibrations from the ester group, typically in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy is based on the inelastic scattering of monochromatic light. libretexts.org While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy provides excellent information about non-polar bonds and symmetric vibrations. ksu.edu.samt.com For Methyl 6-hydrazineylpicolinate, the Raman spectrum would be particularly useful for observing:

Symmetric vibrations of the pyridine ring , which are often strong in the Raman spectrum. libretexts.org

Vibrations of the C-C backbone of the molecule. libretexts.org

The combination of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, confirming the presence of the key functional groups and providing insights into the molecular structure. americanpharmaceuticalreview.comhoriba.com

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. nih.gov The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. uni-saarland.de From this data, a three-dimensional electron density map is generated, from which the positions of the individual atoms can be determined. nih.gov

For Methyl 6-hydrazineylpicolinate, an X-ray crystal structure would reveal:

The precise geometry of the pyridine ring and the substituents.

The conformation of the ester and hydrazineyl groups relative to the pyridine ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydrazineyl group, which can significantly influence the packing of the molecules in the solid state. mdpi.com

The resulting structural model provides unambiguous proof of the atomic connectivity and stereochemistry of the molecule. uni-saarland.deresearchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) present in a pure sample of Methyl 6-hydrazineylpicolinate. This method serves to verify the empirical and molecular formula of the compound.

Computational and Theoretical Investigations

Electronic Structure Calculations and Quantum Chemical Modeling

Quantum chemical modeling is fundamental to understanding the electronic behavior of Methyl 6-hydrazineylpicolinate. These calculations provide insights into the distribution of electrons within the molecule, which dictates its reactivity and physical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely applied tool for predicting the properties of molecules. For heterocyclic compounds containing nitrogen, DFT calculations can elucidate their potential as corrosion inhibitors by examining parameters like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔE). chemrevlett.comicm.edu.pl A smaller energy gap between the HOMO and LUMO orbitals often correlates with higher chemical reactivity. icm.edu.pl

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com These different arrangements are known as conformations or rotamers. lumenlearning.com The stability of different conformations is crucial for understanding a molecule's reactivity and biological activity. lumenlearning.com

For molecules with rotatable bonds, such as the bond between the pyridine (B92270) ring and the hydrazineyl group in Methyl 6-hydrazineylpicolinate, multiple conformations can exist. The relative energies of these conformations determine the most stable, and therefore most populated, structure at a given temperature. Steric hindrance between bulky groups is a major factor in determining conformational stability. youtube.comlibretexts.org For example, in substituted cyclohexanes, bulky substituents prefer to occupy equatorial positions to minimize steric strain. libretexts.org

The molecular geometry of a molecule, including bond lengths and angles, can be accurately predicted using quantum chemical methods. youtube.comrsc.org For example, the molecular geometry of the methyl anion (CH3-) is predicted to be trigonal pyramidal with bond angles slightly less than the ideal 109.5° due to the repulsion of the lone pair of electrons. youtube.com Similarly, computational methods can provide detailed geometric parameters for Methyl 6-hydrazineylpicolinate, which are essential for understanding its interactions with other molecules.

Mechanistic Pathway Elucidation through Transition State Calculations

Transition state calculations are a powerful computational tool for investigating the mechanisms of chemical reactions. youtube.com By locating the transition state, which is the highest energy point along the reaction coordinate, chemists can understand the energy barrier of a reaction and predict its rate. youtube.comnih.gov

Computational studies on Diels-Alder reactions, for example, have utilized transition state calculations to predict stereoselectivity. srce.hr The geometries and energies of the transition states for the endo and exo pathways can be calculated to determine which product is favored. srce.hr These calculations can also be performed in the presence of a solvent to model reaction conditions more accurately. srce.hr

While specific transition state calculations for reactions involving Methyl 6-hydrazineylpicolinate are not detailed in the provided search results, this methodology could be applied to understand its synthesis or its reactions with other molecules. For example, in the formation of a Schiff base from a hydrazine (B178648) and a carbonyl compound, transition state calculations could elucidate the mechanism and predict the reaction's feasibility.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For example, in a study of a diazabicyclo[3.1.0]hexane derivative, quantum chemical calculations were used to assign the bands in the experimental IR and Raman spectra. rsc.org The calculated vibrational frequencies were scaled to improve agreement with the experimental data. rsc.org Similarly, NMR coupling constants can be calculated from molecular dynamics trajectories and compared with experimental values. nih.gov

For Methyl 6-hydrazineylpicolinate, computational prediction of its 1H and 13C NMR spectra, as well as its IR and UV-Vis spectra, would be valuable for its characterization. Discrepancies between predicted and experimental spectra can also provide insights into intermolecular interactions or conformational changes in different environments.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by simulating the motion of atoms and molecules over time. nih.gov This technique is particularly useful for studying the conformational changes of molecules, their interactions with solvents, and the binding of ligands to receptors. nih.govnih.govbiorxiv.org

MD simulations have been used to study the stability of protein-ligand complexes, revealing how ligands bind and the nature of the interactions involved. nih.govmdpi.com They can also be used to investigate the role of water molecules in molecular recognition processes. biorxiv.org For instance, simulations of a YTH domain recognizing N6-methyladenosine in mRNA highlighted the importance of a structured water network in the binding pocket. biorxiv.org

In the context of Methyl 6-hydrazineylpicolinate, MD simulations could be employed to study its conformational flexibility in different solvents, its potential to form hydrogen bonds, and its interactions with biological macromolecules. This could provide insights into its behavior in biological systems or as a material component.

Design of Novel Analogs based on Computational Insights

Computational methods are increasingly used in the design of new molecules with desired properties. By understanding the structure-activity relationships of a parent compound, researchers can computationally design and screen new analogs with improved characteristics.

For example, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, often combined with molecular docking and MD simulations, can be used to design new inhibitors for a particular enzyme. nih.gov These methods can predict the binding affinity of virtual compounds, allowing for the selection of the most promising candidates for synthesis and experimental testing. nih.gov

Based on computational investigations of Methyl 6-hydrazineylpicolinate, novel analogs could be designed. For example, if a particular conformation is found to be crucial for a desired activity, analogs could be designed to favor that conformation. Similarly, if the electronic properties are important, substituents could be added to the pyridine ring to modulate the HOMO and LUMO energies. The provided search results mention an analog, Methyl 6-hydrazineyl-4-(trifluoromethyl)picolinate, which could be a result of such a design process to alter the electronic properties of the parent molecule. bldpharm.com

Emerging Research Directions and Future Prospects

Asymmetric Synthesis and Chiral Induction Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While specific asymmetric syntheses of methyl 6-hydrazineylpicolinate are not yet widely reported, several strategies employed for related structures offer a roadmap for future investigations.

One promising approach involves the use of chiral auxiliaries . These are chiral molecules that can be temporarily attached to the substrate to direct a chemical transformation in a stereoselective manner. sigmaaldrich.com For methyl 6-hydrazineylpicolinate, a prochiral precursor could be reacted with a chiral auxiliary, followed by the introduction of the hydrazine (B178648) moiety or another key functional group. Subsequent removal of the auxiliary would yield the desired chiral picolinate (B1231196) derivative.

Another powerful technique is catalytic asymmetric synthesis , which utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For instance, chiral palladium catalysts have been successfully used for the N-allylation of sulfonamides, creating N-C axial chirality. mdpi.com Similar strategies could be envisioned for the derivatization of the hydrazine group in methyl 6-hydrazineylpicolinate. Furthermore, the development of chiral picolinate-based ligands, such as those derived from (S)-BINOL, opens up possibilities for creating chiral metal complexes that can catalyze a wide range of asymmetric transformations. rsc.org

Chiral induction at a supramolecular level also presents an exciting avenue. The self-assembly of molecules on surfaces can lead to the formation of chiral networks, even from achiral building blocks. rsc.org By co-adsorbing methyl 6-hydrazineylpicolinate with a chiral coadsorber, it may be possible to induce a preferred handedness in the resulting two-dimensional assembly, a phenomenon with potential applications in chiral sensing and separation. nih.gov The interplay between intrinsic molecular chirality and coadsorber-induced chirality is a complex but fascinating area of research. nih.gov

Flow Chemistry and Continuous Processing Approaches

The synthesis of hydrazine-containing compounds often involves hazardous reagents and intermediates. Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. sioc-journal.cn The use of continuous flow minimizes the risks associated with handling toxic and explosive substances like hydrazine by keeping the reaction volume small at any given time. mit.eduresearchgate.net

Recent advancements have demonstrated the successful use of continuous flow for the Pd-catalyzed cross-coupling of aryl chlorides with hydrazine, enabling the synthesis of functionalized heterocycles. mit.edunih.gov This methodology could be directly adapted for the synthesis of methyl 6-hydrazineylpicolinate, potentially leading to a safer and more efficient manufacturing process. Furthermore, multi-step continuous-flow systems have been developed for the synthesis of complex molecules, including nitrogen-containing heterocycles, showcasing the power of this technology to streamline synthetic sequences. rsc.org

The integration of in-line purification and analysis techniques within a flow chemistry setup can lead to fully automated processes, reducing manual handling and improving reproducibility. The application of flow chemistry to the synthesis and derivatization of methyl 6-hydrazineylpicolinate is a promising area for future research, with the potential to make this versatile building block more accessible and its applications more widespread.

Exploration of Novel Reactivity and Unconventional Transformations

The unique combination of a pyridine (B92270) ring, a hydrazine moiety, and a methyl ester group in methyl 6-hydrazineylpicolinate suggests a rich and largely unexplored reactivity profile. While the classical reactions of these functional groups are well-established, there is considerable scope for discovering novel and unconventional transformations.

Metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of heterocyclic compounds. acsgcipr.org The hydrazine group in methyl 6-hydrazineylpicolinate could serve as a directing group or a reactive handle for various coupling reactions, allowing for the introduction of a wide range of substituents onto the pyridine ring. Tandem reactions, where multiple bond-forming events occur in a single pot, could also be employed to rapidly build molecular complexity from this scaffold. d-nb.info

Recent studies have explored the ring contraction of pyridines to form functionalized pyrrolidines, a transformation that opens up new avenues for the synthesis of diverse nitrogen-containing compounds. nih.gov Investigating similar transformations with methyl 6-hydrazineylpicolinate could lead to the discovery of novel molecular skeletons with interesting biological or material properties.

Furthermore, the development of new catalysts and reaction conditions can unlock previously inaccessible chemical space. For example, the use of a cooperative vinylogous anomeric-based oxidation has been reported for the synthesis of picolinate derivatives, highlighting the potential for discovering new synthetic routes. rsc.orgrsc.orgnih.gov

Integration into Supramolecular Chemistry and Materials Science

The picolinate moiety is a well-known chelating ligand that can coordinate with a variety of metal ions to form stable complexes. nih.gov This property makes methyl 6-hydrazineylpicolinate an excellent candidate for the construction of supramolecular assemblies and advanced materials .

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netresearchgate.net The rigid and multitopic nature of picolinate-based ligands makes them ideal for the synthesis of robust and functional MOFs. nih.gov By incorporating methyl 6-hydrazineylpicolinate as a linker, it may be possible to create MOFs with tailored pore sizes and chemical functionalities, suitable for applications in gas storage, separation, and catalysis. The additional coordination site provided by the hydrazine group could lead to the formation of novel network topologies and enhanced material properties.

Coordination polymers based on picolinate ligands have also shown promise in the development of luminescent sensors. nih.govdntb.gov.ua For instance, lanthanoid-picolinate coordination polymers have been used for the selective detection of nitroaromatic compounds and metal ions. nih.gov The electronic properties of methyl 6-hydrazineylpicolinate could be tuned to create new luminescent materials with specific sensing capabilities.

The self-assembly of picolinate-based complexes can also lead to the formation of interesting supramolecular structures, such as ferromagnetic chains and fish-backbone-like chains, with potential applications in molecular magnetism. reading.ac.uk

Conceptual Design of Bio-Relevant Scaffolds (focused on synthetic design)

The pyridine ring is a common motif in many biologically active compounds, including pharmaceuticals and agrochemicals. beilstein-journals.org Picolinate derivatives, in particular, have been explored for their potential as herbicides and as intermediates in the synthesis of drugs for cardiovascular diseases and cancer. nih.govresearchgate.netbio-conferences.org

The structure of methyl 6-hydrazineylpicolinate provides a versatile platform for the conceptual design of novel bio-relevant scaffolds . The hydrazine moiety can be readily transformed into a variety of other functional groups, such as pyrazoles, triazoles, and other heterocycles, allowing for the creation of diverse chemical libraries for biological screening. nih.gov

For example, by reacting methyl 6-hydrazineylpicolinate with diketones or other suitable reagents, it is possible to construct more complex heterocyclic systems that may exhibit interesting biological activities. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further opportunities for derivatization and the introduction of pharmacophoric features.

The design and synthesis of bioactive scaffolds for tissue engineering is another area where picolinate-based compounds could find application. mdpi.comnih.govnih.govfrontiersin.orgaccscience.com While this is a more speculative direction, the ability of picolinates to coordinate with metal ions that are essential for biological processes could be exploited in the design of new biomaterials.

The synthetic strategies for creating these bio-relevant scaffolds would draw upon the principles of modern organic synthesis, including multi-component reactions, catalytic methods, and the use of protecting groups to selectively modify different parts of the molecule. google.com

Q & A

Q. What are the recommended synthetic routes for Methyl 6-hydrazineylpicolinate, and how can purity be optimized?

- Methodological Answer : Methyl 6-hydrazineylpicolinate can be synthesized via hydrazine substitution reactions on methyl picolinate derivatives. A typical approach involves reacting methyl 6-chloropicolinate with hydrazine hydrate under reflux in ethanol, followed by recrystallization for purification . To optimize purity, monitor reaction progress using thin-layer chromatography (TLC) and employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3). Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis .

Q. What safety protocols are critical when handling Methyl 6-hydrazineylpicolinate in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for hydrazine derivatives, which mandate wearing nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation exposure. In case of skin contact, wash immediately with soap and water; for spills, use inert absorbents (e.g., vermiculite) and dispose of as hazardous waste . Store the compound in airtight containers under nitrogen at 4°C to prevent oxidation .

Q. How should researchers characterize Methyl 6-hydrazineylpicolinate using spectroscopic techniques?

- Methodological Answer :

- NMR : Acquire and NMR spectra in deuterated DMSO or CDCl₃. Key signals include the hydrazine NH₂ protons (δ 4.5–5.5 ppm, broad) and ester carbonyl (δ 165–170 ppm in ) .

- IR : Confirm the presence of C=O (ester, ~1720 cm⁻¹) and N–H (hydrazine, ~3300 cm⁻¹) stretches .

- Mass Spectrometry : Use ESI-MS to observe the molecular ion peak [M+H]⁺ at m/z corresponding to C₈H₉N₃O₂ .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Methyl 6-hydrazineylpicolinate derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For ambiguous NMR signals:

- Perform variable-temperature NMR to identify dynamic processes (e.g., hindered rotation).

- Use 2D techniques (COSY, HSQC) to assign overlapping peaks .

- Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

Q. What experimental design principles apply to studying the stability of Methyl 6-hydrazineylpicolinate under varying pH conditions?

- Methodological Answer :

- Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours.

- Analysis : Quantify degradation via HPLC and identify byproducts using LC-MS.

- Controls : Include antioxidant additives (e.g., ascorbic acid) to assess oxidative stability .

- Data Interpretation : Use Arrhenius plots to predict shelf-life under accelerated conditions .

Q. How can computational chemistry be leveraged to predict the reactivity of Methyl 6-hydrazineylpicolinate in nucleophilic substitution reactions?

- Methodological Answer :

- Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic attack sites (e.g., carbonyl carbon vs. pyridine nitrogen) .

- Transition State Analysis : Use QM/MM simulations to study reaction pathways and activation energies.

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in synthesizing Methyl 6-hydrazineylpicolinate across different laboratories?

- Methodological Answer :

- Documentation : Report exact molar ratios, solvent grades, and equipment calibration details (e.g., reflux temperature tolerance ±2°C) .

- Batch Testing : Share raw spectral data (NMR, IR) in open-access repositories with DOI links.

- Collaborative Validation : Use platforms like SciFinder to cross-reference synthesis protocols and purity benchmarks .

Literature and Citation Practices

Q. How can researchers systematically review existing literature on Methyl 6-hydrazineylpicolinate to identify knowledge gaps?

- Methodological Answer :

- Databases : Search PubMed, Web of Science, and Reaxys using keywords like "picolinate hydrazine derivatives" and "methyl 6-hydrazineylpicolinate applications."

- Filters : Limit results to peer-reviewed articles (2010–2025) and review papers.

- Gap Analysis : Apply the PICO framework (Population: compound; Intervention: synthetic/analytical methods; Comparison: alternative derivatives; Outcome: efficacy/stability) to structure findings .

Tables for Key Data Comparison

Table 1. Comparison of Analytical Techniques for Methyl 6-hydrazineylpicolinate

Table 2. Stability Study Design Parameters

| Variable | Range/Options | Measurement Method |

|---|---|---|

| pH | 2.0, 7.4, 12.0 | Buffered solutions |

| Temperature | 25°C, 37°C, 50°C | Thermostatted incubator |

| Analysis Interval | 0, 24, 48, 72 hours | HPLC-UV/LC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.